molecular formula C23H20Cl2N4O3 B2728826 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1216999-49-3

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No.: B2728826
CAS No.: 1216999-49-3
M. Wt: 471.34
InChI Key: YMCQOUUFNDICJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the piperazine and imidazole rings might participate in acid-base reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Antibacterial and Antioxidant Properties

Compounds derived from chromen-4-one, similar in structure to the one , have been synthesized and evaluated for their antibacterial and antioxidant activities. For instance, derivatives of 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one have shown significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, along with notable antioxidant activities. These findings suggest that similar compounds, including those with imidazole and piperazine structures, could serve as a new class of antibacterial compounds with antioxidant properties (Al-ayed, 2011).

Anticancer Applications

Novel piperazinone derivatives, designed through bioisosteric substitution and structural rearrangement, have been evaluated for their cytotoxic activities against cancer cell lines. Such studies indicate that replacing the imidazole moiety and modifying substituent groups can significantly enhance cytotoxic activity, hinting at the potential for structurally similar compounds to serve as leads in anticancer drug development (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Antifungal and Antimycotic Activities

Imidazole derivatives, including ketoconazole, have been synthesized and shown potent antifungal and antimycotic activities. These compounds operate effectively against various fungal species, demonstrating the therapeutic potential of imidazole-containing compounds in treating fungal infections. The effectiveness of such compounds suggests that the chemical , with its imidazole component, may also possess antifungal properties, warranting further investigation (Heeres, Backx, Mostmans, & Van Cutsem, 1979).

Antimicrobial Agents

The synthesis of novel compounds featuring chromene-2-one and piperazine structures, aimed at developing antimicrobial agents, has been reported. These compounds have shown promise against a range of bacterial and fungal strains, underscoring the potential of similar compounds for antimicrobial applications. This research suggests that compounds with chromene, piperazine, and imidazole rings could be explored for their antimicrobial efficacy (Patel, Patel, Kumari, & Chikhalia, 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3.ClH/c24-16-4-3-5-17(14-16)28-9-8-25-23(28)27-12-10-26(11-13-27)22(30)21-15-19(29)18-6-1-2-7-20(18)31-21;/h1-9,14-15H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCQOUUFNDICJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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